molecular formula C7H7F3N2O2 B015671 Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate CAS No. 155377-19-8

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate

Cat. No. B015671
M. Wt: 208.14 g/mol
InChI Key: VYXIHSAEOXPAEY-UHFFFAOYSA-N
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Description

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate is a chemical compound that serves as a precursor in various chemical syntheses, particularly in the construction of condensed pyrazoles and as a key intermediate in the development of pyrazole derivatives with potential biological activities.

Synthesis Analysis

The synthesis of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate and its derivatives involves several key methods, including Sonogashira-type cross-coupling reactions and cyclocondensation reactions. Sonogashira-type cross-coupling reactions with various alkynes produce corresponding alkynyl-4-(ethoxycarbonyl)pyrazoles, which upon cyclization, yield different condensed pyrazoles (Arbačiauskienė et al., 2011). Cyclocondensation of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride in acetic acid produces ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, showcasing an effective route for direct synthesis of substituted pyrazole (Naveen et al., 2021).

Molecular Structure Analysis

The molecular structure of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate derivatives has been characterized through various spectroscopic methods and X-ray diffraction studies, revealing details about their crystal structure, stabilization by intermolecular interactions, and conformational properties (Naveen et al., 2021).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including Suzuki coupling and heating-induced formation of unexpected tetracyclic systems. Its reactivity facilitates the synthesis of a wide range of pyrazole derivatives with diverse structural features and potential applications (Arbačiauskienė et al., 2011).

Physical Properties Analysis

The physical properties, including fluorescence and thermal stability, of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate derivatives have been explored, indicating their suitability for various applications based on these characteristics.

Chemical Properties Analysis

Chemical properties such as reactivity with different reagents, the influence of catalysts on reaction outcomes, and regioselectivity of synthesis processes have been studied, highlighting the versatile chemistry of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate and its derivatives. The use of ultrasound irradiation and indium bromide catalysts has been shown to enhance the efficiency and selectivity of these synthetic processes (Machado et al., 2011), (Prabakaran et al., 2012).

Scientific Research Applications

  • Precursors in Cross-Coupling Reactions : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates are used as precursors in Sonogashira-type cross-coupling reactions to synthesize condensed pyrazoles, including pyrano[4,3-c]pyrazoles (Arbačiauskienė et al., 2011).

  • Crystal Structure and Molecular Structure Analysis : The bioactive pyrazole derivative Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate has a consistent crystal structure and optimized molecular structure, as determined through density functional theory calculations (Zhao & Wang, 2023).

  • Synthesis of New Herbicides : Fluoromethyl, difluoromethyl, and trifluoromethyl analogues of pyrazosulfuron-ethyl have been explored for their potential as new herbicides due to their unique properties and synthesis methods (Morimoto et al., 1990).

  • Drug Discovery : Ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylates have been synthesized efficiently, providing convenient access to a highly crowded framework useful in drug discovery (Zhai et al., 2013).

  • Fluorescent Molecules and Novel Energetic Materials : Trifluoromethylated pyrazolo[1,5-a]pyrimidines, a novel fluorescent molecule, and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones have shown potential as novel energetic materials (Wu et al., 2006).

  • Synthesis of Antileukemic Compounds : Triazenopyrazoles with both ester and amide groups exhibit potential antileukemic activity, increasing survival time in mouse leukemia assays (Shealy & O'dell, 1971).

  • Corrosion Inhibition : Pyranpyrazole derivatives, specifically EPP-1, have been identified as novel corrosion inhibitors for mild steel, useful in industrial pickling processes (Dohare et al., 2017).

properties

IUPAC Name

ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-2-14-6(13)4-3-11-12-5(4)7(8,9)10/h3H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXIHSAEOXPAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344346
Record name Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729487
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate

CAS RN

155377-19-8
Record name Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a suspension of hydrazine hydrochloride (10 g, 147 mmol) in EtOH (500 mL), DIPEA (45.3 mL, 267 mmol) was added slowly at −20° C. and stirred for 10 minutes. Then 2-[1-ethoxy-meth-(E)-ylidene]-4,4,4-trifluoro-3-oxo-butyric acid ethyl ester (Preparation 96 Step 1, 32 g, 133.33 mmol) was added to above solution and the resulting mixture was stirred at room temperature for 16 hours. The reaction mixture was concentrated under reduced pressure and residue was partitioned between EtOAc (200 mL) and water (50 mL). The organic layer was washed with water (25 mL), dried (Na2SO4) and evaporated in vacuo. The crude material was purified by silica gel column chromatography eluting with Hexane:EtOAc 90:10 to afford the title compound as off white solid (43%, 13 g).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
45.3 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of hydrazine hydrochloride (10 g, 147 mmol) in EtOH (500 mL), DIPEA (45.3 mL, 267 mmol) was added slowly at −20° C. and stirred for 10 mins. Then 2-[1-Ethoxy-meth-(E)-ylidene]-4,4,4-trifluoro-3-oxo-butyric acid ethyl ester (Preparation 135, 32 g, 133.33 mmol) was added to above solution and the resulting mixture was stirred at room temperature for 16 hours. The reaction mixture was concentrated under reduced pressure and residue was partitioned between EtOAc (200 mL) and water (50 mL). The organic layer was washed with water (25 mL), dried (Na2SO4) and evaporated in vacuo. The crude material was purified by column chromatography on silica gel (Hexane:EtOAc 90:10) to afford the title compound as off white solid in 43% yield, 13 g.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
45.3 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Law, JL Morales, LF Mottram, A Iyer… - The international journal …, 2011 - Elsevier
… In this work, Kiyonaka et al. characterized the activity of a BTP derivative that substitutes the 3,5-bis(trifluoromethyl)pyrazole group with an ethyl-3-trifluoromethyl-pyrazole-4-carboxylate …
M Law - 2011 - etda.libraries.psu.edu
Calcium ions (Ca2+) are important secondary messengers in signaling pathways of mast cell activation. Mast cells are central effector cells of allergic inflammation. Therefore, impaired …
Number of citations: 0 etda.libraries.psu.edu
C Jamieson, JKF Maclean, CI Brown… - Bioorganic & medicinal …, 2011 - Elsevier
Starting from compound 1, we utilized biostructural data to successfully evolve an existing series into a new chemotype with a promising overall profile, exemplified by 19. …

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